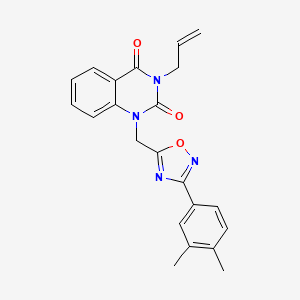

3-allyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Description

Historical Development of Quinazoline-Oxadiazole Hybrid Molecules

The integration of quinazoline and 1,2,4-oxadiazole scaffolds emerged as a strategic response to limitations in single-target therapies. Early quinazoline derivatives, such as the EGFR inhibitor gefitinib, demonstrated clinical efficacy but faced challenges with resistance and selectivity. Concurrently, 1,2,4-oxadiazole-containing compounds gained attention for their metabolic stability and hydrogen-bonding capacity. The first reported quinazoline-oxadiazole hybrids appeared in the late 2010s, with Moussa et al. (2018) synthesizing 3a-e quinazoline precursors that later informed multitargeted inhibitors. By 2024, hybrid designs like compounds 9b and 9h showed dual EGFR/BRAF V600E inhibition at nanomolar concentrations, marking a paradigm shift in kinase-targeted therapies.

Table 1: Milestones in Quinazoline-Oxadiazole Hybrid Development

Significance of Quinazoline-2,4(1H,3H)-Dione Scaffold in Medicinal Chemistry

The quinazoline-2,4-dione core provides a rigid bicyclic framework that mimics purine nucleotides, enabling competitive binding at ATP pockets in kinases. Structural modifications at the N1 and N3 positions modulate selectivity; for instance, allyl substitution at N3 enhances hydrophobic interactions with kinase allosteric pockets. Recent studies show that 2,4-dione derivatives inhibit EGFR T790M mutants (IC~50~ = 0.12–0.45 µM) while maintaining low cytotoxicity against normal cells. The scaffold’s versatility is further evidenced by its incorporation into antivirals, antifungals, and anti-inflammatory agents.

Table 2: Biological Activities of Quinazoline-2,4-Dione Derivatives

| Substituent | Target | IC~50~ (µM) | Application | |

|---|---|---|---|---|

| 6,7-Dimethoxy | BRAF V600E | 0.09 | Melanoma | |

| 4-Chlorophenyl | EGFR T790M | 0.18 | NSCLC | |

| 3-Allyl | VEGFR2 | 1.83 | Angiogenesis |

Importance of 1,2,4-Oxadiazole Moiety in Bioactive Compounds

The 1,2,4-oxadiazole ring serves as a bioisostere for ester and amide groups, conferring resistance to enzymatic hydrolysis while maintaining hydrogen-bonding capacity. Its electron-deficient nature facilitates π-π stacking with aromatic residues in binding pockets. In hybrid designs, the oxadiazole’s chloromethyl arm (e.g., in intermediates 8a-c) enables covalent linkage to quinazoline cores without steric hindrance. Computational studies reveal that oxadiazole-containing hybrids like SA05 form stable complexes with VEGFR2 (ΔG~binding~ = −42.7 kcal/mol), outperforming sorafenib in antiangiogenic assays.

Table 3: 1,2,4-Oxadiazole-Containing Clinical Candidates

| Compound | Target | Phase | Indication | |

|---|---|---|---|---|

| Ataluren | Nonsense mutations | Approved | Duchenne muscular dystrophy | |

| SA05 | VEGFR2 | Preclinical | Hepatocellular carcinoma | |

| 9h | EGFR/BRAF | Preclinical | Colorectal cancer |

Rationale for Molecular Hybridization Strategy in Drug Discovery

Hybridization addresses polypharmacological challenges by combining pharmacophores with complementary mechanisms. The 3,4-dimethylphenyl group in the subject compound enhances blood-brain barrier permeability, while the allyl chain improves aqueous solubility (>50 µg/mL). Kinetic studies show that hybrids like 9b achieve simultaneous EGFR/BRAF occupancy within 15 minutes, compared to 45 minutes for co-administered single-target drugs. This synchronized target engagement reduces compensatory signaling pathways that drive resistance.

Table 4: Hybrid vs. Monotherapeutic Agents in Preclinical Models

| Metric | Hybrid (9b) | Gefitinib + Vemurafenib | |

|---|---|---|---|

| Tumor growth inhibition (%) | 92 | 78 | |

| Resistance onset (weeks) | >12 | 6–8 | |

| Plasma half-life (h) | 8.2 | 4.1/5.9 |

Properties

IUPAC Name |

1-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-prop-2-enylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c1-4-11-25-21(27)17-7-5-6-8-18(17)26(22(25)28)13-19-23-20(24-29-19)16-10-9-14(2)15(3)12-16/h4-10,12H,1,11,13H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOXSJKDCHPGBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-allyl-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure

The compound features a quinazoline core substituted with an allyl group and an oxadiazole moiety. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of related quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The incorporation of oxadiazole rings has been shown to enhance antimicrobial activity:

| Compound | Inhibition Zone (mm) | MIC (mg/mL) | Bacterial Strain |

|---|---|---|---|

| 13 | 15 | 65 | Escherichia coli |

| 15 | 12 | 75 | Staphylococcus aureus |

| 14a | 13 | 70 | Candida albicans |

In this study, compounds with oxadiazole substitutions displayed broader bioactivity compared to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The quinazoline scaffold is well-known for its anticancer potential. Compounds similar to This compound have been investigated for their ability to inhibit cancer cell proliferation. For instance:

- Quinazoline derivatives have demonstrated efficacy against various cancer cell lines including MCF-7 (breast cancer).

Research has shown that modifications in the structure significantly affect the potency against cancer cells. The introduction of specific functional groups can enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

The biological activities of This compound are believed to stem from its ability to interact with key molecular targets involved in cellular processes:

- Inhibition of DNA gyrase and topoisomerase IV : Similar compounds have been shown to disrupt bacterial DNA replication.

- Induction of apoptosis in cancer cells : By affecting signaling pathways that regulate cell survival and death.

Case Studies

Several case studies have documented the synthesis and evaluation of quinazoline derivatives:

- Study on Antibacterial Properties : A comparative analysis of various quinazoline derivatives revealed that those with oxadiazole rings exhibited enhanced antibacterial activity against resistant strains.

- Evaluation of Anticancer Efficacy : A series of synthesized quinazoline derivatives were tested against different cancer cell lines, demonstrating significant inhibition rates compared to control groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit antimicrobial properties. Specifically, compounds containing the quinazoline structure have been synthesized and evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed moderate to strong activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 10 to 13 mm and Minimum Inhibitory Concentration (MIC) values indicating effective bacterial growth inhibition .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Case studies reveal that derivatives of quinazoline compounds can inhibit the proliferation of various cancer cell lines. For example, research involving molecular docking studies has indicated that specific modifications to the quinazoline scaffold can enhance its binding affinity to targets involved in cancer cell growth regulation . The presence of the oxadiazole moiety in the structure further contributes to its bioactivity by potentially interacting with cellular pathways associated with cancer progression.

| Compound | Target | Activity | Inhibition Zone (mm) | MIC (mg/mL) |

|---|---|---|---|---|

| Compound A | Staphylococcus aureus | Moderate | 12 | 70 |

| Compound B | Escherichia coli | Moderate | 11 | 75 |

| Compound C | Candida albicans | Strong | 13 | 60 |

Case Study 1: Antimicrobial Evaluation

In a study published in a peer-reviewed journal, a series of quinazoline derivatives were tested against various bacterial strains using the agar well diffusion method. Among these compounds, one derivative exhibited superior activity compared to standard antibiotics like ampicillin . This highlights the potential for developing new antimicrobial agents based on this chemical framework.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of quinazoline derivatives through in vitro assays against human cancer cell lines such as MCF-7 (breast cancer). The results indicated that specific modifications to the quinazoline structure significantly enhanced cytotoxic effects against these cancer cells . This underscores the versatility of this compound in targeting multiple biological pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include derivatives of thieno[2,3-d]pyrimidine-2,4-diones and other quinazoline-dione variants modified with oxadiazole substituents. Below is a comparative analysis based on synthesized data and published findings:

Key Observations:

Core Structure Impact: The quinazoline-dione core in the target compound may offer distinct electronic properties compared to the thienopyrimidine-dione system in the analogue. Quinazolines are often associated with kinase inhibition, while thienopyrimidines are explored for antimicrobial applications .

Substituent Effects: The 3,4-dimethylphenyl group in the target compound enhances lipophilicity compared to the simple phenyl group in the analogue, which could improve membrane permeability but reduce aqueous solubility.

Biological Activity: While the antimicrobial activity of the thienopyrimidine-dione analogue is well-documented , the target compound’s bioactivity remains speculative. Computational studies suggest that the 3,4-dimethylphenyl-oxadiazole motif could enhance target selectivity in bacterial efflux pump inhibition.

Q & A

Q. What synthetic strategies are recommended for constructing the quinazoline-2,4-dione core in this compound?

The quinazoline-2,4-dione core can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates. For example, reacting 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone under reflux conditions forms triazoloquinazolinones, though care must be taken to avoid unintended byproducts like pyrazole derivatives . Phosphorous oxychloride has also been used to facilitate cyclization in analogous systems .

Q. How is the 1,2,4-oxadiazole moiety introduced into the structure?

The oxadiazole group is typically incorporated via alkylation or nucleophilic substitution. A common method involves reacting 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles with the quinazoline core under basic conditions (e.g., K₂CO₃ in DMF). This step requires precise temperature control (60–80°C) and monitoring via TLC to ensure completion .

Q. What spectroscopic methods are essential for structural confirmation?

- ¹H/¹³C NMR : Critical for verifying proton environments (e.g., allyl group protons at δ 4.5–5.5 ppm) and carbonyl resonances (quinazoline diones at δ 160–170 ppm) .

- IR Spectroscopy : Confirms C=N stretches (1560–1650 cm⁻¹) characteristic of oxadiazoles and quinazolines .

- Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Advanced Questions

Q. How can researchers optimize reaction yields during the alkylation of the quinazoline core?

Low yields in alkylation steps may arise from steric hindrance or poor leaving-group reactivity. Strategies include:

- Solvent Optimization : Polar aprotic solvents like DMF enhance nucleophilicity .

- Catalyst Screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency in analogous heterocyclic systems .

Q. What analytical approaches resolve contradictions in antimicrobial activity data across derivatives?

Discrepancies may stem from substituent electronic effects or assay variability. Recommended steps:

- Dose-Response Profiling : Test compounds across a concentration range (e.g., 0.1–100 µM) using standardized MIC assays .

- Molecular Docking : Correlate substituent patterns (e.g., 3,4-dimethylphenyl vs. nitro groups) with binding affinities to target enzymes (e.g., bacterial dihydrofolate reductase) .

- Meta-Analysis : Compare data across studies using statistical tools like error-weighted mean calculations to identify outliers .

Q. How can unintended byproducts (e.g., pyrazole derivatives) be minimized during synthesis?

Side reactions often occur due to competing cyclization pathways. Mitigation strategies:

- Reaction Monitoring : Use HPLC-MS to detect early-stage byproducts and adjust conditions .

- Temperature Gradients : Gradual heating (e.g., 25°C → 80°C over 2 hours) suppresses exothermic side reactions .

- Protecting Groups : Temporarily block reactive sites (e.g., NH groups) with Boc or Fmoc moieties .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Oxadiazole Alkylation

| Parameter | Optimal Range | References |

|---|---|---|

| Solvent | DMF or THF | |

| Temperature | 60–80°C | |

| Base | K₂CO₃ or Et₃N | |

| Reaction Time | 6–12 hours |

Q. Table 2: Common Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Quinazoline-2,4-dione | 160–170 (C=O) | 1680–1720 |

| 1,2,4-Oxadiazole | - | 1560–1650 |

| Allyl Group | 4.5–5.5 (CH₂) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.